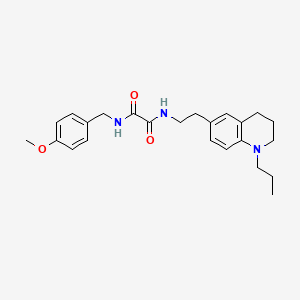
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxybenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O2, with a molecular weight of 379.5 g/mol. The compound features an oxalamide backbone and substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 955792-89-9 |
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as an antagonist or modulator at certain receptor sites.
Potential Targets:
- Histamine Receptors : The presence of the methoxybenzyl group may enhance affinity for histamine receptors, which are implicated in allergic responses and gastric acid secretion.
- Dopaminergic Pathways : The tetrahydroquinoline moiety suggests potential interactions with dopaminergic systems, which could be relevant in treating disorders such as Parkinson's disease.
In Vitro Studies
Preliminary in vitro studies have demonstrated that this compound exhibits significant activity against specific cell lines. For instance:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating moderate efficacy.
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal indicated that derivatives of similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7). While direct studies on this compound are pending, structural analogs have provided insights into its potential efficacy .
- Neuropharmacological Investigation : Research focusing on compounds with tetrahydroquinoline cores has demonstrated their utility in modulating dopaminergic activity. This suggests a possible application for this compound in treating neurodegenerative diseases .
特性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-14-27-15-4-5-20-16-18(8-11-22(20)27)12-13-25-23(28)24(29)26-17-19-6-9-21(30-2)10-7-19/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFUKJLNDHPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














